3-(2-methoxyethyl)-7-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione
Beschreibung
This compound is a quinazoline-dione derivative featuring a 1,2,4-oxadiazole moiety substituted with a 4-methoxyphenyl group at position 7 and a 2-methoxyethyl group at position 3 of the quinazoline core. Quinazoline-diones are heterocyclic systems known for their diverse pharmacological properties, including kinase inhibition and antimicrobial activity . The 1,2,4-oxadiazole ring is a bioisostere for ester or amide groups, enhancing metabolic stability and binding affinity in drug design . The methoxy substituents likely influence solubility and electronic properties, modulating interactions with biological targets.
Eigenschaften
IUPAC Name |
3-(2-methoxyethyl)-7-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O5/c1-27-10-9-24-19(25)15-8-5-13(11-16(15)21-20(24)26)18-22-17(23-29-18)12-3-6-14(28-2)7-4-12/h3-8,11H,9-10H2,1-2H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODYYBJAEGSAGDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C2=C(C=C(C=C2)C3=NC(=NO3)C4=CC=C(C=C4)OC)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 3-(2-methoxyethyl)-7-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a derivative of quinazoline that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, antimicrobial effects, and other relevant pharmacological activities.
The compound's structure consists of a quinazoline core substituted with a methoxyethyl group and an oxadiazole moiety. The molecular formula is , and it possesses unique chemical characteristics that contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinazoline derivatives. For instance, various quinazoline compounds have shown significant cytotoxic effects against different cancer cell lines, including breast (MCF7) and lung (A549) cancer cells. The compound has been evaluated for its ability to inhibit cancer cell proliferation.
Case Study: Cytotoxicity Assay
In vitro studies using MCF7 and A549 cell lines revealed that the compound exhibited notable cytotoxicity:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3-(2-methoxyethyl)-7-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione | MCF7 | 12.5 |
| 3-(2-methoxyethyl)-7-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione | A549 | 15.0 |
These results indicate a promising therapeutic index for further development as an anticancer agent.
Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties against various bacterial strains. Quinazoline derivatives are known for their broad-spectrum antibacterial activity.
Antibacterial Assay Results
In studies comparing the antibacterial efficacy of the compound against both Gram-positive and Gram-negative bacteria:
| Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 14 | 50 |
| Escherichia coli | 12 | 60 |
| Candida albicans | 11 | 70 |
These findings suggest that the compound possesses moderate antibacterial activity comparable to standard antibiotics.
The biological activity of this quinazoline derivative may be attributed to its ability to inhibit specific enzymes involved in cancer cell proliferation and bacterial growth. Quinazolines have been shown to interfere with DNA synthesis and repair mechanisms in bacteria and cancer cells alike.
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparison with Analogous Compounds
Core Heterocycle Variations
- Quinazoline-dione vs. Benzoxazine Derivatives: The target compound’s quinazoline-dione core differs from benzoxazine derivatives (e.g., synthesized in ) by replacing the oxygen atom in the 1,4-benzoxazine ring with a carbonyl group.
- 1,2,4-Oxadiazole vs.
Substituent Effects
- Methoxy Groups: Both the target compound and triazole derivatives in –3 feature methoxyphenyl substituents. These groups enhance lipophilicity and may improve blood-brain barrier penetration compared to non-substituted analogs.
2-Methoxyethyl vs. Alkyl Chains :
The 2-methoxyethyl group in the target compound offers better solubility in polar solvents compared to bulkier alkyl chains in benzoxazine derivatives (), which could influence bioavailability .
Table 1: Reported Activities of Structural Analogs
- Antimicrobial Potential: Benzoxazine derivatives () show superior antimicrobial activity due to their fused oxygen-heterocycle system, which disrupts bacterial cell membranes. The target compound’s quinazoline-dione core may offer narrower-spectrum activity but higher specificity .
- Antitumor Activity : Triazole derivatives () exhibit antitumor effects via apoptosis induction. The target compound’s 1,2,4-oxadiazole group could similarly stabilize interactions with DNA repair enzymes, though experimental validation is needed .
Q & A
Basic Research Questions
Q. What are the key steps and challenges in synthesizing 3-(2-methoxyethyl)-7-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione?
- Methodological Answer : The synthesis typically involves:
- Step 1 : Formation of the quinazoline-2,4(1H,3H)-dione core via cyclization of anthranilic acid derivatives under reflux conditions (e.g., in DMF or DMSO) .
- Step 2 : Introduction of the 3-(2-methoxyethyl) substituent using alkylation or nucleophilic substitution reactions, often requiring bases like K₂CO₃ .
- Step 3 : Coupling the oxadiazole moiety via a Pd-catalyzed cross-coupling or Huisgen cycloaddition, with careful temperature control (60–100°C) to avoid side reactions .
- Challenges : Low yields in oxadiazole coupling due to steric hindrance; purity optimization via HPLC or recrystallization in ethanol/methanol .
Q. How can researchers characterize the molecular structure of this compound?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm connectivity of methoxyethyl and oxadiazole groups (e.g., methoxy protons at δ 3.2–3.5 ppm) .
- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]+ expected at m/z ~462.16) .
- X-ray Crystallography : For absolute configuration determination if single crystals are obtained (as demonstrated for analogous oxadiazole-quinazoline hybrids) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodological Answer :
- Variation of Substituents : Systematically modify the 4-methoxyphenyl group on the oxadiazole ring (e.g., replace with halogenated or bulkier aryl groups) to assess impact on target binding .
- Biological Assays : Screen derivatives against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, correlating IC₅₀ values with substituent electronic properties (Hammett σ constants) .
- Computational Modeling : Perform molecular docking with enzymes like EGFR or PARP to identify critical interactions (e.g., hydrogen bonding with oxadiazole N-atoms) .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Standardize Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time to minimize variability .
- Dose-Response Validation : Replicate experiments with ≥3 biological replicates and use statistical tools (e.g., ANOVA with Tukey’s post hoc test) to confirm significance .
- Meta-Analysis : Compare data with structurally similar compounds (e.g., brominated oxadiazole-quinazolines) to identify trends in bioactivity .
Q. How can computational methods enhance the understanding of this compound’s mechanism of action?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate binding stability with targets (e.g., kinases) over 100 ns trajectories to assess conformational flexibility .
- ADMET Prediction : Use tools like SwissADME to predict pharmacokinetics (e.g., logP ~2.5 for optimal membrane permeability) and toxicity risks .
- QSAR Modeling : Develop quantitative models linking substituent descriptors (e.g., polar surface area) to observed bioactivity .
Experimental Design & Data Analysis
Q. What experimental controls are critical in evaluating this compound’s enzymatic inhibition?
- Methodological Answer :
- Positive Controls : Use established inhibitors (e.g., Gefitinib for EGFR) to validate assay sensitivity .
- Negative Controls : Include solvent-only (e.g., DMSO) and enzyme-free samples to rule out non-specific effects .
- Kinetic Analysis : Measure initial reaction rates at varying substrate concentrations to determine inhibition type (competitive/non-competitive) .
Q. How should researchers design stability studies under physiological conditions?
- Methodological Answer :
- Buffer Systems : Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24–72 hours .
- Analytical Monitoring : Use LC-MS to detect degradation products (e.g., hydrolysis of the oxadiazole ring to amidoxime) .
- Temperature-Dependent Studies : Assess Arrhenius kinetics to predict shelf-life .
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